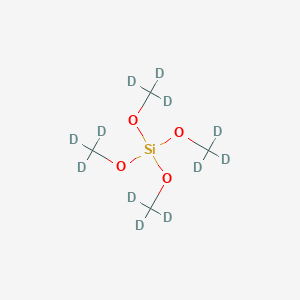

Tetramethyl-d12 orthosilicate

Beschreibung

Significance of Deuterium (B1214612) Labeling in Chemical and Materials Science Investigations

Deuterium labeling is a powerful technique in chemical and materials science for elucidating reaction mechanisms and studying molecular dynamics. rsc.org Because deuterium has a different mass than hydrogen, its substitution into a molecule can lead to observable changes in vibrational frequencies (as seen in infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) spectra. researchgate.net This isotopic labeling allows researchers to track the fate of specific atoms or functional groups throughout a chemical reaction or physical process. acs.org

In the context of materials science, deuterium labeling is instrumental in investigating the mechanisms of surface reactions, such as the hydrosilylation of alkenes on silicon surfaces. researchgate.netwur.nl By using deuterated reagents, scientists can gain insights into bond formation and cleavage, which is critical for designing materials with tailored surface properties. acs.org Furthermore, deuterium-labeled compounds are invaluable in neutron scattering studies, as the different neutron scattering cross-sections of hydrogen and deuterium provide enhanced contrast and allow for detailed structural and dynamic analysis of materials.

Contextualizing Orthosilicates as Key Precursors in Silica-Based Material Research

Orthosilicates, such as tetramethyl orthosilicate (B98303) (TMOS) and tetraethyl orthosilicate (TEOS), are fundamental precursors in the synthesis of silica (B1680970) (SiO2) and silicate (B1173343) materials through the sol-gel process. nweurope.euunitbv.rowikipedia.org The sol-gel process involves the hydrolysis and condensation of these metal alkoxide precursors to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a solid three-dimensional network). nweurope.euwikipedia.org This method is highly versatile, allowing for the production of a wide range of materials, including thin films, monoliths, fibers, and powders, with a high degree of control over their purity, homogeneity, and texture. unitbv.romdpi.com

The choice of orthosilicate precursor influences the rates of hydrolysis and condensation, thereby affecting the final properties of the silica material. unitbv.ro TMOS, for instance, is often used when a higher rate of reaction is desired compared to TEOS. nweurope.eu These precursors are central to creating advanced materials for applications in optics, electronics, catalysis, and biomedical devices. wikipedia.orgmdpi.com

Scope and Research Focus on Tetramethyl-d12 Orthosilicate (TMOS-d12)

The research focus on this compound (TMOS-d12) is primarily centered on its application as a mechanistic probe and a building block in advanced materials synthesis. One notable application is in the sol-gel synthesis of chromium-doped silicates. scbt.com By using the deuterated precursor, researchers can employ techniques like 29Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR to confirm the incorporation of organic groups into the silicate chains, as the polarization transfer from the protons of the ethyl groups can be distinguished. researchgate.net

Furthermore, studies on hydrous silicate melts have utilized deuterium to investigate the partitioning and distribution of hydrogen isotopes within the silicate network. ethz.ch These investigations are crucial for understanding geological processes and the behavior of magmas. The use of TMOS-d12, in conjunction with its non-deuterated counterpart, allows for detailed spectroscopic analysis to probe the local environment and bonding of the silicate species.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 80396-70-9 scbt.comsigmaaldrich.com |

| Molecular Formula | C4D12O4Si scbt.com |

| Linear Formula | (OCD3)4Si sigmaaldrich.com |

| Molecular Weight | 164.30 g/mol scbt.comsigmaaldrich.com |

| Synonyms | Tetramethoxy-d12-silane scbt.comsigmaaldrich.com |

| Density | 1.114 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.366 sigmaaldrich.comdv-expert.org |

| Isotopic Purity | 99 atom % D sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

80396-70-9 |

|---|---|

Molekularformel |

C4H12O4Si |

Molekulargewicht |

164.29 g/mol |

IUPAC-Name |

tetrakis(trideuteriomethyl) silicate |

InChI |

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3/i1D3,2D3,3D3,4D3 |

InChI-Schlüssel |

LFQCEHFDDXELDD-MGKWXGLJSA-N |

SMILES |

CO[Si](OC)(OC)OC |

Isomerische SMILES |

[2H]C([2H])([2H])O[Si](OC([2H])([2H])[2H])(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Kanonische SMILES |

CO[Si](OC)(OC)OC |

Piktogramme |

Flammable; Corrosive; Acute Toxic |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetramethyl Orthosilicate and Its Deuterated Analogue

Advanced Synthetic Routes for Tetramethyl Orthosilicate (B98303)

Synthesis from Silica-Containing Feedstocks

The direct synthesis of tetramethyl orthosilicate from silica (B1680970) (SiO2) and methanol (B129727) presents a more environmentally benign and potentially cost-effective alternative to traditional methods that rely on silicon tetrachloride. This approach circumvents the energy-intensive carbothermal reduction of silica to metallurgical silicon. researchgate.netchemicalbook.com The reaction is typically carried out in the presence of a catalyst and often requires the removal of water to drive the equilibrium towards the formation of TMOS. researchgate.netgoogle.com

A practical method for the direct synthesis of TMOS involves the reaction of silica with methanol using a base catalyst and an acetal (B89532) as a dehydrating agent under a carbon dioxide atmosphere. lookchem.com Research has also explored the use of supercritical methanol in a flow-mode reactor, with a potassium hydroxide (B78521) (KOH) catalyst at elevated temperatures and pressures (e.g., 270°C and 100 atm). researchgate.net In such systems, dehydrating agents like 3Å zeolite molecular sieves are employed to remove the water byproduct and shift the reaction equilibrium towards the product. researchgate.net Various silica-containing materials, including silica gel, quartz sand, and expanded perlite, have been investigated as potential feedstocks. researchgate.net

The reaction can be summarized as follows: SiO₂ + 4CH₃OH ⇌ Si(OCH₃)₄ + 2H₂O

The efficiency of this process is influenced by factors such as the type of silica feedstock, the catalyst, reaction temperature, pressure, and the method of water removal.

Sonochemical Synthesis Approaches

Sonochemical methods, which utilize high-intensity ultrasound, offer a powerful tool for the synthesis of silica nanoparticles and can be applied to the hydrolysis and condensation of tetramethyl orthosilicate. nih.gov The application of ultrasonic vibrations can enhance mixing and dispersion of reactants, accelerate hydrolysis and condensation reactions, and influence the final particle size and morphology. nih.gov While much of the literature focuses on tetraethyl orthosilicate (TEOS), the principles are applicable to TMOS.

In a typical sonochemical synthesis of silica nanoparticles, an alkoxysilane precursor is hydrolyzed in an alcohol-water solution, often with a catalyst like ammonia. dergipark.org.trnih.gov The intense cavitation bubbles generated by ultrasound create localized hot spots with high temperatures and pressures, leading to the formation of highly reactive radicals and accelerating the chemical reactions. nih.gov This can result in the rapid formation of uniform, nano-sized silica particles. researchgate.net The particle size can be controlled by adjusting parameters such as the ultrasonic power, irradiation time, and the concentrations of reactants. researchgate.net Sonochemically synthesized materials have been reported to exhibit enhanced thermal stability compared to those produced by conventional sol-gel methods. nih.gov

Isotopic Synthesis Considerations for Tetramethyl-d12 Orthosilicate

The synthesis of this compound, where the twelve hydrogen atoms of the four methoxy (B1213986) groups are replaced with deuterium (B1214612), requires specialized isotopic labeling techniques. While direct, detailed protocols for its synthesis are not abundant in publicly available literature, the principles of deuteration of organic compounds can be applied. The primary strategies involve the use of deuterated starting materials or post-synthesis hydrogen/deuterium (H/D) exchange reactions.

One plausible synthetic route is the reaction of silicon tetrachloride with deuterated methanol (CD₃OD):

SiCl₄ + 4CD₃OD → Si(OCD₃)₄ + 4HCl

This method is analogous to the standard synthesis of TMOS from silicon tetrachloride and methanol. The availability and cost of deuterated methanol are key considerations for this approach.

Another approach involves catalytic H/D exchange on pre-formed tetramethyl orthosilicate or related alkoxysilanes. chinesechemsoc.orguni-rostock.de This method utilizes a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol. chinesechemsoc.orgrsc.org Transition metal catalysts, including those based on iridium, rhodium, manganese, and iron, have been shown to be effective for the deuteration of various organic compounds, including alcohols and arenes. rsc.orgjst.go.jprsc.org For instance, visible light-mediated H/D exchange of alkenes using a cobaloxime catalyst with D₂O or deuterated methanol has been reported, suggesting the feasibility of such methods for deuterating the methoxy groups of TMOS. chinesechemsoc.org The regioselectivity of the deuteration would be a critical factor to control in such a process.

Comparison of Alkoxysilane Precursors in Material Synthesis

The choice of alkoxysilane precursor significantly influences the kinetics of the sol-gel process and the properties of the resulting silica-based materials. Tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS) are the most common precursors, but a variety of functionalized alkoxysilanes are also employed to impart specific properties to the final material.

TMOS is generally more reactive and hydrolyzes faster than TEOS, which can be attributed to the smaller steric hindrance of the methoxy groups compared to the ethoxy groups. lookchem.comnih.govnsf.gov This higher reactivity can lead to faster gelation times. researchgate.net However, the rapid reaction of TMOS can also make it more difficult to control the synthesis process. nsf.gov In some applications, the slower reaction rate of TEOS is preferred to achieve better control over the material's structure and morphology.

The properties of the resulting silica materials, such as surface area and pore size, are also dependent on the precursor used. For instance, in the preparation of silica aerogels, TMOS-based aerogels have been found to have higher surface areas compared to TEOS-based aerogels under certain conditions. researchgate.netresearchgate.net Conversely, matrices prepared with TEOS have been shown to have larger pore volumes than those prepared with TMOS. nih.gov

Functionalized alkoxysilanes, which contain an organic group attached to the silicon atom (e.g., R-Si(OR')₃), are used to introduce organic functionalities into the inorganic silica network. nih.govnih.govmdpi.com These hybrid materials can exhibit a wide range of properties depending on the nature of the organic group. For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) and 3-glycidyloxypropyltrimethoxysilane (GPTMS) are common precursors used to introduce amine and epoxy functionalities, respectively. nih.gov The presence of these organic groups can alter the surface properties, reactivity, and final structure of the material. nih.gov

Below is a comparative table of common alkoxysilane precursors:

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics & Applications |

| Tetramethyl Orthosilicate (TMOS) | Si(OCH₃)₄ | 152.22 | High reactivity, fast hydrolysis. Used for producing silica gels, aerogels, and coatings. lookchem.comnsf.gov |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | 208.33 | Lower reactivity than TMOS, easier to control. Widely used in sol-gel processes for silica nanoparticles, films, and aerogels. chemicalbook.comdergipark.org.tr |

| 3-Aminopropyltriethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | 221.37 | Introduces primary amine groups, used for surface functionalization to enhance adhesion and for bioconjugation. nih.gov |

| 3-Glycidyloxypropyltrimethoxysilane (GPTMS) | CH₂OCHCH₂O(CH₂)₃Si(OCH₃)₃ | 236.34 | Contains an epoxy group, used as a coupling agent in composites and for surface modification. nih.gov |

| Methyltrimethoxysilane (B3422404) (MTMS) | CH₃Si(OCH₃)₃ | 136.22 | Used to introduce methyl groups, increasing hydrophobicity of the silica network. |

| Phenyltriethoxysilane (PhTES) | C₆H₅Si(OC₂H₅)₃ | 240.38 | Incorporates phenyl groups, enhancing thermal stability and modifying refractive index. |

Fundamental Reaction Mechanisms and Kinetic Studies in Tetramethyl Orthosilicate Systems

Hydrolysis Reaction Pathways and Kinetics

Hydrolysis involves the replacement of methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH) through the nucleophilic attack of water on the silicon atom. This process can be catalyzed by either acids or bases, each following a distinct mechanistic pathway.

Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH

Studies have shown that the hydrolysis rate is influenced by the concentration of the acid catalyst. researchgate.net The reaction is often considered to be second order, depending on the concentrations of both the alkoxysilane and water. researchgate.netnih.gov

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Alkoxysilanes

| Alkoxysilane | Catalyst | Water/Silane (B1218182) Ratio (r) | Rate Constant | Reference |

| TMOS | H₂SO₄ | 0.5 or 1.0 | Not explicitly quantified in the provided text, but noted to be fast. | acs.org |

| TEOS | HCl | Varied | 4.5 to 65 × 10⁻² M⁻¹ min⁻¹ | nih.gov |

| TEOS | Phosphoric Acid | Varied | 1.1 to 5.4 × 10² M⁻¹ s⁻¹ | nih.gov |

In a basic medium, the hydrolysis of TMOS is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a pentacoordinate intermediate, which then expels a methoxide (B1231860) ion (⁻OCH₃). The methoxide ion subsequently abstracts a proton from a water molecule to regenerate the hydroxide catalyst and produce methanol (B129727). This process leads to highly branched silica (B1680970) clusters. mdpi.com The reaction rate is generally first order with respect to the silane concentration and is proportional to the concentration of the base. researchgate.net

The base-catalyzed hydrolysis is often described as a nucleophilic substitution (SN2) reaction. umich.edu The rate of hydrolysis is typically faster than in acidic conditions.

Several factors significantly influence the rate of hydrolysis of tetramethyl orthosilicate (B98303):

pH: The rate of hydrolysis is at its minimum near a neutral pH and increases under both acidic and basic conditions. nih.govresearchgate.net Below the isoelectric point of silica (around pH 2), the silica species are positively charged, while above this pH, they are negatively charged, influencing the reaction pathways. researchgate.net

Water/Silane Ratio (r): The molar ratio of water to silane is a critical parameter. Stoichiometrically, a ratio of 4:1 is required for complete hydrolysis. Increasing the water content generally enhances the hydrolysis rate up to a certain point. nih.gov However, at very high water concentrations, the solubility of the alkoxysilane can become a limiting factor. nih.gov The water-to-silicon ratio also has a notable effect on the condensation rates. researchgate.net

Condensation Reaction Pathways and Kinetics

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups can react with each other or with remaining methoxy groups (Si-OCH₃) to form siloxane bridges (Si-O-Si), releasing either water or methanol. This process is known as condensation and is the basis for the formation of the silica network.

Under acidic conditions, condensation is generally slower than hydrolysis. mdpi.com The mechanism involves the protonation of a silanol group, making it a better leaving group (H₂O). A neighboring silanol or methoxy group can then attack the silicon atom, forming a siloxane bond. Under acidic catalysis, TMOS can undergo both water-producing and alcohol-producing condensation reactions. osti.gov Studies using 29Si NMR and UV-Raman spectroscopy have shown that with TMOS, ring structures are formed late in the oligomerization process, in contrast to tetraethyl orthosilicate (TEOS) where rings form earlier. acs.org

In basic media, condensation is typically faster than under acidic conditions. mdpi.com The mechanism involves the deprotonation of a silanol group to form a reactive silanoate ion (Si-O⁻). This ion then attacks a neutral silanol or methoxy group, displacing a hydroxide or methoxide ion and forming a siloxane bond. The rate of condensation is highly dependent on the pH. researchgate.net The condensation process under basic conditions tends to favor the formation of larger, more highly branched particles.

Control of Condensation to Influence Polymer Structures and Morphology

The transformation of Tetramethyl-d12 orthosilicate from a monomer into a solid silica network is a cornerstone of sol-gel science. This process occurs via two primary reactions: hydrolysis and condensation. The structure and morphology of the final polymeric material are not predetermined but can be meticulously controlled by manipulating the kinetics of these reactions. Key parameters that govern this control include the pH of the solution, the molar ratio of water to the alkoxide precursor (r-ratio), the type of catalyst, solvent composition, and the presence of structure-directing agents or templates. dtic.miltandfonline.com

Under acidic conditions (low pH), the hydrolysis reaction is typically fast, while the condensation rate is comparatively slow. tandfonline.com This leads to the formation of weakly branched, polymer-like networks that are often described as linear or randomly branched chains. tandfonline.comcam.ac.uk Conversely, base-catalyzed conditions promote a faster condensation rate relative to hydrolysis, resulting in the formation of more highly condensed, particulate, and densely cross-linked structures, often leading to colloidal silica particles (sols). tandfonline.com

The water-to-alkoxide ratio is another critical factor. cam.ac.uk At low water ratios (e.g., H₂O/TMOS < 4), hydrolysis is incomplete, which limits the subsequent condensation reactions. These conditions can favor the formation of smaller oligomers, including cyclic species, in addition to linear polymers. cam.ac.uk When the water ratio is high, hydrolysis can proceed to completion rapidly, making the condensation step the rate-limiting factor for polymerization. cam.ac.uk

The choice of solvent and the use of co-condensing agents or templates further expand the ability to tailor the final morphology. For instance, the co-condensation of TMOS with other alkoxysilanes, such as tetraethyl orthosilicate (TEOS), can be used to fine-tune hydrolysis rates and thus the final structure. osti.govresearchgate.net The slower hydrolysis of TEOS compared to TMOS means that adjusting their ratio allows for precise control over the growth of silica structures, such as rods, by modulating the availability of hydrolyzed silica precursors for condensation. researchgate.net Furthermore, surfactants or polymers can act as templates, guiding the condensation process to create highly ordered mesoporous materials with controlled pore sizes and high surface areas. osti.gov

The following table summarizes the influence of key reaction parameters on the resulting polymer structure and morphology during the condensation of tetramethyl orthosilicate.

Table 1: Influence of Reaction Parameters on Polymer Structure and Morphology

| Parameter | Condition | Effect on Hydrolysis/Condensation | Resulting Polymer Structure/Morphology |

|---|---|---|---|

| pH | Acidic (pH < 3) | Fast hydrolysis, slow condensation | Weakly branched, linear-like polymer chains. tandfonline.comcam.ac.uk |

| Basic (pH > 3) | Slow hydrolysis, fast condensation | Highly condensed, cross-linked, particulate sols. tandfonline.com | |

| H₂O/TMOS Ratio | Low (r < 4) | Incomplete hydrolysis, condensation is limited | Formation of small linear polymers and cyclic species. cam.ac.uk |

| High (r > 4) | Fast and complete hydrolysis, condensation is rate-limiting | More extensively cross-linked polymeric clusters. cam.ac.uknih.gov | |

| Catalyst | Acid (e.g., HCl) | Favors hydrolysis over condensation | Produces polymer-like gels. tandfonline.com |

| Base (e.g., NH₃) | Favors condensation over hydrolysis | Produces colloidal or particulate gels. tandfonline.comnycu.edu.tw | |

| Additives | Templates (e.g., CTAB) | Directs condensation into ordered structures | Mesoporous materials with high surface area. osti.gov |

Coupled Mass Transfer and Chemical Reaction Dynamics in Multiphase Systems

In many practical applications, the synthesis of silica materials from this compound occurs in multiphase systems, where the interplay between mass transport phenomena and chemical reaction kinetics is crucial. The final morphology of the material is often dictated not just by the reaction chemistry but by the rate at which reactants can move to a reaction site and the rate at which products move away.

Interfacial polymerization provides another clear case of coupled dynamics. Studies on the hydrolysis and condensation of alkoxysilanes at the air-water interface show that the process begins with the elimination of alkoxy groups, followed by the formation of silanol groups (Si-OH), and finally condensation to form a siloxane (Si-O-Si) network. bme.hu The molecular structure at the interface evolves over time, and the kinetics are influenced by the surface concentration of the precursor and the pH of the aqueous subphase. bme.hu Similarly, in two-phase emulsion systems (e.g., oil-in-water), the TMOS precursor resides in the oil phase. Hydrolysis and condensation occur at the oil-water interface, where TMOS, water, and catalyst meet. The rate of silica formation and the resulting particle morphology (e.g., hollow vs. solid spheres) depend on the transport of water and catalyst to the interface and the diffusion of the TMOS precursor within the droplet. researchgate.net Manipulating the hydrolysis rate, for instance by using a faster-hydrolyzing precursor like TMOS, can shift the locus of condensation closer to the interface, favoring the formation of shell-like structures. researchgate.net

Thermal Decomposition Kinetics and Pathways of Tetramethyl Orthosilicate

The thermal stability and decomposition pathways of this compound are critical for its application in high-temperature processes like chemical vapor deposition (CVD) for producing silicon dioxide films. Gas-phase pyrolysis studies of TMOS have been conducted to elucidate its decomposition mechanism and kinetics. dtic.milosti.govdtic.mil

Research indicates that TMOS is significantly more thermally stable than its ethyl counterpart, TEOS. cam.ac.ukdtic.mil This difference arises from their distinct initial decomposition pathways. TEOS can undergo a low-energy molecular elimination reaction, which is not available to TMOS. dtic.mil The decomposition of TMOS, therefore, requires higher temperatures and proceeds through a radical mechanism initiated by bond scission. dtic.mil

The pyrolysis of TMOS has been studied in the temperature range of 858–988 K. dtic.milosti.gov The primary decomposition is a unimolecular process, and kinetic modeling supported by quantum-chemical calculations has identified two key rate-controlling initiation reactions: dtic.mil

Si-C Bond Homolysis (minor pathway): Si(OCH₃)₄ → (CH₃O)₃SiO• + •CH₃

C-H Bond Scission followed by rearrangement: (CH₃O)₄Si → (CH₃O)₃SiOCH₂• + H•, which leads to the formation of formaldehyde (B43269) (CH₂O) and a silyl (B83357) radical, •Si(OCH₃)₃. dtic.mil

The following table presents the experimentally determined Arrhenius parameters for the global thermal decomposition of TMOS in the gas phase.

Table 2: Gas-Phase Thermal Decomposition Kinetics of Tetramethyl Orthosilicate (TMOS)

| Condition | Temperature Range (K) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Rate Constant Expression (k) | Source |

|---|---|---|---|---|---|

| Without Radical Scavenger | 858 - 968 | 1.4 x 10¹⁶ | 81.2 - 81.3 | k = 1.4 x 10¹⁶ exp(-81,200/RT) | dtic.mildtic.mil |

| With Toluene (B28343) (Radical Scavenger) | 858 - 968 | 2.0 x 10¹⁴ | 74.5 | k = 2.0 x 10¹⁴ exp(-74,500/RT) | dtic.milosti.gov |

R is the gas constant (1.987 cal/mol·K)

Advanced Materials Synthesis and Engineering Utilizing Tetramethyl Orthosilicate As a Precursor

Development of Porous Siliceous Materials

The synthesis of porous siliceous materials is a cornerstone of advanced materials science, with applications ranging from catalysis to drug delivery. researchgate.net Tetramethyl orthosilicate (B98303) is a key precursor in creating these materials due to its high reactivity.

Fabrication of Mesoporous Silica (B1680970) Microspheres and Aerogels

Mesoporous silica microspheres and aerogels are two classes of materials defined by their highly porous structures and large surface areas. While TEOS is a common precursor, TMOS is also employed, often leading to materials with distinct properties. nih.govresearchgate.net For instance, mesoporous silica synthesized with TMOS can achieve high surface areas, with some studies reporting values up to 800 m²/g. researchgate.net

Silica aerogels, known for being among the lightest solid materials, are typically produced through a sol-gel process followed by supercritical drying. google.comcua.edu The process involves the hydrolysis and condensation of a silica precursor, like TMOS, to form a wet gel. mdpi.com The subsequent removal of the solvent from the gel's pores without causing the structure to collapse results in the final, low-density aerogel. google.comgoogle.com While various alkoxides can be used, TMOS and TEOS are the most favored for creating monolithic aerogels. nih.gov

The creation of ordered mesoporous structures relies on templating methods, which can be broadly categorized as hard or soft templating. nstproceeding.com

Soft-templating utilizes self-assembling molecules, such as surfactants or block copolymers, which form micelles or liquid crystal phases in the reaction solution. nstproceeding.commdpi.com The silica precursor, TMOS, then hydrolyzes and condenses around these organic structures. nstproceeding.com Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a porous silica framework. nih.gov The interaction between the surfactant and the condensing silica species is crucial for forming the ordered pore structure. nih.gov This method offers significant control over pore structures and sizes. nstproceeding.com

Hard-templating involves the use of a pre-formed solid material with a defined porous structure as a mold. mdpi.comresearchgate.net The pores of this template are infiltrated with the silica precursor, which is then solidified. Finally, the template is selectively removed, often by chemical etching, to yield a mesoporous silica replica. nih.govresearchgate.net This approach is often considered superior for generating high-quality materials with good monodispersity and reproducibility. nih.gov

Table 1: Comparison of Hard and Soft Templating Methods for Mesoporous Silica Synthesis

| Feature | Soft Templating | Hard Templating |

| Template | Surfactants, block copolymers (fluid-like) nstproceeding.com | Pre-formed porous solids (e.g., polymer latex, inorganic nanoparticles) nstproceeding.commdpi.com |

| Process | One-step co-assembly of template and silica precursor researchgate.net | Multi-step process: template synthesis, infiltration, and template removal mdpi.comresearchgate.net |

| Advantages | Simplicity, wide range of control over pore structure nstproceeding.comresearchgate.net | High fidelity of replication, good monodispersity and reproducibility nih.gov |

| Template Removal | Calcination or solvent extraction nih.gov | Selective etching (e.g., with acid or base) researchgate.net |

The ability to precisely control the morphology (shape and size) and pore architecture (pore size, volume, and connectivity) of mesoporous silica is critical for its application. When using precursors like TMOS, several synthetic parameters can be adjusted to achieve this control. mdpi.com

In one-step synthesis methods combining the polymerization of styrene (B11656) and the hydrolysis of TMOS, the styrene content plays a key role in increasing the pore sizes of the resulting mesoporous silica particles. nih.govresearchgate.net This approach has been used to create particles with unique radially oriented pore structures and large pores up to 20 nm. nih.govresearchgate.net The use of different alkoxysilanes, including TMOS, in a hard-template method allows for the tailoring of particle size (from 0.5–7.3 µm), pore size (from 4.0–24.9 nm), and specific surface area (from 271–637 m² g⁻¹). mdpi.com The choice of precursor directly influences the properties of the in-situ generated silica nanoparticles that form the final structure. mdpi.com Other strategies include using swelling agents or mixtures of surfactants to expand the pore diameters. nih.govsums.ac.ir

Synthesis of Hierarchical Porous Structures

Hierarchical porous structures, which contain pores of multiple size scales (e.g., micropores and mesopores), offer enhanced mass transport and accessibility to active sites. mdpi.comnih.gov These materials can be synthesized using templating methods. For example, hierarchically ordered porous silica with both micro- and mesopores has been prepared using templates like dextran (B179266) and cetyltrimethylammonium bromide (CTAB). mdpi.com The sol-gel technique is commonly employed, where a silica precursor like TEOS or TMOS is hydrolyzed and condensed in the presence of the templating agents. mdpi.commdpi.com The resulting pore structure is influenced by factors such as the reaction temperature and the concentration of the templates used. mdpi.com

Zeolite Framework Synthesis (e.g., DD3R Zeolite)

Zeolites are crystalline aluminosilicates with a highly ordered microporous structure. mdpi.comresearchgate.net TMOS has been identified as a valuable silica source for the synthesis of specific zeolite frameworks, such as the all-silica deca-dodecasil 3R (DD3R) zeolite. srce.hrsrce.hr The use of TMOS instead of silica sol has been shown to reduce the crystal growth rate, allowing for better control over the crystallization process and particle size. srce.hr

Researchers have successfully synthesized nano-sized DD3R zeolite powder using TMOS through a sonochemical method combined with hydrothermal treatment. srce.hrsrce.hrresearchgate.net This approach yielded highly crystalline particles with an average size of 47 nm in a relatively short synthesis time of five days. srce.hrsrce.hr These nano-sized crystals can then be used as seeds to fabricate thin, high-performance DD3R zeolite membranes for gas separation applications. srce.hrresearchgate.net

Table 2: Research Findings on DD3R Zeolite Synthesis Using TMOS

| Synthesis Method | Key Parameters | Resulting Material | Reference |

| Sonochemical + Hydrothermal | TMOS as silica source, sonication followed by 5 days of hydrothermal treatment | High-crystallinity DD3R zeolite seeds, average particle size 47 nm | srce.hr, srce.hr |

| Seeding with Nano-crystals | Using the above nano-sized DD3R powder as seeds on a modified support | Thin (<5 µm), uniform DD3R zeolite membrane | srce.hr |

Nanomaterial Fabrication

Nanomaterial fabrication encompasses the creation of structures with at least one dimension on the nanoscale (typically under 100 nm). nih.gov The sol-gel process, for which TMOS is a primary precursor, is a fundamental bottom-up approach to fabricating various nanomaterials, including nanoparticles and coatings. umn.edumdpi.com This method involves the hydrolysis of the precursor to form a colloidal suspension (sol), which then undergoes condensation to form a continuous network (gel). mdpi.commdpi.com

The versatility of the sol-gel method allows for the production of diverse nanomaterials. For example, by controlling reaction conditions, monodisperse mesoporous silica nanoparticles with tunable sizes and pore structures can be synthesized. mdpi.comsums.ac.ir Furthermore, the sol-gel technique can be used to create thin-film coatings on various substrates. taylorandfrancis.commdpi.com The precursor molecule, such as TMOS, can be used with a feed gas in microplasma-based treatments to deposit silicon dioxide coatings on the inner surfaces of microfluidic devices, imparting permanent hydrophilic properties. taylorandfrancis.com The inherent flexibility of this synthesis route makes TMOS and its deuterated form valuable tools in the ongoing development of advanced nanomaterials. mdpi.com

Silica Nanoparticle Production via Sol-Gel Methods

The sol-gel process is a versatile and widely used method for synthesizing silica nanoparticles with controlled size and morphology. The process is based on the hydrolysis and subsequent condensation of silicon alkoxide precursors, such as TMOS, in a solvent medium. nih.gov The reaction begins with the hydrolysis of the alkoxide, where methoxy (B1213986) groups (-OCH₃) are replaced by hydroxyl groups (-OH), followed by condensation reactions between silanol (B1196071) groups (Si-OH) or between a silanol and a methoxy group, forming siloxane (Si-O-Si) bridges and releasing water or methanol (B129727), respectively. unm.edu

The use of Tetramethyl-d12 orthosilicate, often in conjunction with deuterated solvents like D₂O or CD₃OD, is particularly powerful for elucidating the intricate mechanisms of these reactions. researchgate.net Through techniques like ²H (Deuterium) and ²⁹Si NMR spectroscopy, researchers can monitor the gelation process in situ. researchgate.netresearchgate.net For instance, ²H NMR can track the exchange between hydroxyl/deuteroxyl sites (water, alcohol, and silanols), with changes in linewidth indicating the restriction of molecular mobility as the silica oligomers grow and aggregate into a gel network. researchgate.net This isotopic labeling allows for precise determination of reaction kinetics and the influence of parameters like pH and catalyst type on the particle formation pathway, which is crucial for tailoring nanoparticle properties for specific applications. unm.edu

| Parameter | Typical Range | Effect on Nanoparticle Synthesis |

| Precursor Concentration | 0.1 - 1.0 M | Influences final particle size and size distribution. |

| Water/Precursor Ratio (r) | 2 - 20 | Affects the rates of hydrolysis and condensation. |

| Catalyst (Acid or Base) | pH 2-4 or pH 9-11 | Dictates the growth mechanism (linear chains vs. highly branched clusters). |

| Temperature | 25 - 60 °C | Controls the rate of reaction and gelation time. |

| This table presents typical parameters for silica nanoparticle synthesis via the Stöber method using silicon alkoxide precursors. The use of this compound allows for detailed mechanistic studies within these parameter ranges. |

Silica-Based Nanocomposite Formulations

Silica-based nanocomposites are materials where nanoparticles or other nanostructures are embedded within a silica matrix, or silica nanoparticles are dispersed within another matrix material (e.g., a polymer). The goal is to create a synergistic material with enhanced properties, such as improved mechanical strength, thermal stability, or novel functionalities. The sol-gel method is a common route to produce the silica component, owing to its low processing temperatures and chemical versatility. mdpi.com

For example, magnetic nanocomposites like Fe₃O₄/SiO₂ can be synthesized by first forming magnetic iron oxide cores and then encapsulating them in a silica shell using an alkoxide precursor. mdpi.com Similarly, silica can be integrated with polymers to form materials with tailored properties. mdpi.com In these syntheses, this compound can be employed as the silica precursor to investigate the formation of the silica network around the nano-component. By using techniques like Small-Angle Neutron Scattering (SANS), the deuterium (B1214612) label provides contrast against a hydrogen-containing polymer or solvent, allowing for detailed structural analysis of the silica shell or matrix. This helps in understanding the interface between the silica and the other components, which is critical for controlling the final properties of the nanocomposite material.

Thin Film and Coating Deposition

Chemical Vapor Deposition (CVD) Techniques for Silica Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid thin films. In this process, a substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. For the deposition of silicon dioxide (silica) films, TMOS is a frequently used precursor due to its volatility and ability to decompose cleanly. researchgate.netmrs-j.org Plasma-Enhanced CVD (PECVD) can be used to lower the deposition temperature, making the process compatible with a wider range of substrates, including polymers. researchgate.net

Research has shown that parameters such as RF power, precursor pressure, and the use of an oxidizing co-reactant (like ozone or oxygen) significantly influence the film's properties, including its hardness, transparency, and chemical composition. researchgate.netmrs-j.org The use of this compound in CVD processes serves as a powerful diagnostic tool. By analyzing the exhaust gases with mass spectrometry during deposition, the deuterium label helps in identifying reaction intermediates and understanding the decomposition pathways of the precursor. This mechanistic insight is vital for optimizing the process to create films with specific microstructures, such as those required for gas separation membranes, where controlling the pore structure at the angstrom level is essential. mdpi.comnih.gov

| CVD Parameter | Typical Value/Range | Influence on Silica Film Properties |

| Substrate Temperature | 300 - 650 °C | Affects deposition rate and film density. |

| Precursor | TMOS | Provides the silicon and oxygen source for the SiO₂ film. |

| Oxidizing Agent | O₂, O₃ | Helps in removing carbon impurities from the film. |

| RF Power (for PECVD) | 20 - 80 W | Influences deposition rate and film hardness. researchgate.net |

| Residence Time | Variable | Optimized to control film thickness and uniformity. mdpi.com |

| This table summarizes key parameters in the CVD of silica films using TMOS. Employing this compound enables detailed mechanistic studies of the film growth process under these conditions. |

Sol-Gel Derived Coatings for Surface Modification

Sol-gel chemistry offers a simple and versatile method for applying thin, functional coatings to various substrates at low temperatures. nweurope.eumdpi.com These coatings can be designed to provide corrosion resistance, improve scratch resistance, or modify surface properties like wettability. mdpi.comresearchgate.net The process involves preparing a stable sol from a precursor like TMOS, applying it to a surface via dip-coating or spin-coating, and then allowing it to gel and densify, often with a mild heat treatment. nweurope.eu

The final properties of the coating are determined by the chemistry of the sol and the structure of the resulting gel network. By incorporating different organic or inorganic additives, the functionality can be tailored. mdpi.com The use of this compound is advantageous for fundamental studies of the coating formation. For instance, in developing hybrid organic-inorganic coatings, the deuterated precursor allows researchers to use spectroscopic techniques to probe the interface between the inorganic silica network and the organic components. This is crucial for understanding how the two phases interact and for designing durable coatings with a high level of interpenetration between the organic and inorganic domains. researchgate.net Furthermore, isotopic labeling can help clarify the condensation and cross-linking reactions as they occur on the substrate surface, leading to better control over the final coating's uniformity and performance. mdpi.com

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials are composites in which organic and inorganic components are integrated at the molecular or nanometer scale. unitn.it These materials often exhibit a combination of properties derived from both constituents, such as the mechanical strength and thermal stability of an inorganic glass with the flexibility of an organic polymer. The sol-gel process is a primary route for synthesizing these hybrids, using silicon alkoxides like TMOS as the inorganic precursor, which is co-condensed with functional organic polymers or molecules. mdpi.comunitn.it

An example includes the synthesis of silica/polycaprolactone composites, where hydrogen bonds form between the silanol groups of the silica network and the ester groups of the polymer, creating a cross-linked hybrid material. mdpi.com The development of these materials relies on precise control over the interactions at the organic-inorganic interface. This compound is a sophisticated tool for this purpose. Its deuterium signature allows for unambiguous analysis of the inorganic network's formation and structure in the presence of the organic phase. Studies on deuterated organic-inorganic perovskites have shown how isotopic substitution can be used to investigate fundamental properties like carrier lifetimes. science.gov Similarly, using this compound enables researchers to use techniques like solid-state NMR and neutron scattering to gain deep insights into the degree of mixing, the nature of the covalent or hydrogen bonding at the interface, and the domain sizes within the hybrid material, all of which are critical for designing advanced functional materials. unitn.it

Spectroscopic and Advanced Analytical Investigations of Tetramethyl Orthosilicate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and monitoring the chemical transformations of Tetramethyl-d12 orthosilicate (B98303), (CD₃O)₄Si. The use of its deuterated form offers distinct advantages in mechanistic studies, particularly in tracking the fate of the methoxy (B1213986) groups during hydrolysis and condensation reactions.

Silicon-29 NMR Applications in Silicate (B1173343) Network Elucidation

Silicon-29 (²⁹Si) NMR spectroscopy is indispensable for characterizing the connectivity of silicon atoms in silicate networks formed from the hydrolysis and polycondensation of Tetramethyl-d12 orthosilicate. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, which is primarily determined by the number of bridging oxygen atoms (–O–Si) attached to it. This allows for the quantitative analysis of different silicate species present in a system, from the initial monomer to complex, branched oligomers and fully condensed silica (B1680970) networks. acs.orgacs.org

The nomenclature for describing these environments, denoted as Qⁿ, is widely used. The 'Q' signifies a quaternary silicon atom bonded to four oxygen atoms, and 'n' represents the number of these oxygen atoms that are bridging to other silicon atoms.

During the sol-gel process, which involves the hydrolysis of the methoxy groups followed by condensation, a series of Qⁿ species can be observed. The hydrolysis of this compound initially forms the Q⁰ species, Si(OH)₄, along with various partially hydrolyzed intermediates. As condensation proceeds, these monomers link together to form dimers, linear chains, and eventually branched or cyclic structures, corresponding to Q¹, Q², Q³, and Q⁴ species. acs.org

The typical chemical shift ranges for these species are well-established. While specific shifts can be influenced by solvent, pH, and concentration, general ranges provide a reliable means of structural assignment. rsc.orgpascal-man.com For instance, in studies of the uncatalyzed and catalyzed hydrolysis of tetraalkoxysilanes, distinct regions in the ²⁹Si NMR spectrum are assigned to these different Qⁿ species, allowing for the tracking of the polymerization process. acs.orgst-andrews.ac.uk

Table 1: Typical ²⁹Si NMR Chemical Shift Ranges for Qⁿ Species in Silicate Systems

| Qⁿ Species | Description | Typical Chemical Shift Range (ppm) |

| Q⁰ | Monomeric silicate, Si(OH)₄ or Si(OR)₄ | -70 to -85 |

| Q¹ | End-groups of chains, (RO)₃Si–O–Si | -85 to -95 |

| Q² | Middle-groups in linear chains, (RO)₂Si(–O–Si)₂ | -95 to -105 |

| Q³ | Branching points in chains, (RO)Si(–O–Si)₃ | -105 to -115 |

| Q⁴ | Fully condensed silica, Si(–O–Si)₄ | -110 to -120 |

Note: Chemical shifts are relative to Tetramethylsilane (TMS). The ranges can vary based on substituents and experimental conditions. researchgate.netrsc.org

By monitoring the relative intensities of these Qⁿ peaks over time, detailed kinetic information about the hydrolysis and condensation reactions can be obtained. This is crucial for controlling the final properties of the resulting silica material.

Proton (¹H) and Carbon (¹³C) NMR for Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as complementary tools for monitoring the progress of reactions involving this compound. The primary application is to track the hydrolysis of the methoxy groups.

In the case of this compound, the ¹H NMR spectrum is simplified due to the absence of protons on the methoxy groups. This makes it an excellent internal standard or solvent for monitoring reactions of other proton-containing species without signal overlap. During hydrolysis, the reaction can be followed by observing the appearance and increase in the intensity of the signal corresponding to the liberated deuterated methanol (B129727) (CD₃OH).

For the non-deuterated analogue, Tetramethyl orthosilicate (TMOS), ¹H NMR is used to follow the disappearance of the methoxy proton signal and the appearance of the methanol signal. science.gov Similarly, ¹³C NMR can be used to monitor the change in the chemical environment of the carbon atoms as the methoxy groups of (CD₃O)₄Si are converted to deuterated methanol. The carbon signal of the methoxy group in the silane (B1218182) ester will have a different chemical shift compared to the carbon in the resulting alcohol. This allows for a quantitative assessment of the extent of hydrolysis. researchgate.net

These techniques are particularly useful in mechanistic studies, for example, in the direct amidation of carboxylic acids where TMOS acts as an effective reagent, and the reaction progress can be followed by NMR methods. science.gov

Deuterium (B1214612) (²H) NMR for Deuterated Species Analysis

Deuterium (²H) NMR spectroscopy is a highly specific technique for studying deuterated compounds like this compound. It allows for direct observation of the deuterium-labeled methoxy groups. The primary use of ²H NMR in this context is to verify the isotopic purity of the starting material and to monitor the fate of the deuterated fragments during chemical reactions. dtic.milnih.gov

During hydrolysis, the single ²H NMR signal corresponding to the -OCD₃ groups of this compound will decrease in intensity, while a new signal corresponding to the formed deuterated methanol (CD₃OH) will appear and grow. This provides a clear and unambiguous way to follow the reaction kinetics. us.esacs.orgbath.ac.uk

The chemical shift in ²H NMR is analogous to that in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. Despite the lower resolution, the distinct signals for the reactant and product make it a powerful tool for kinetic analysis. dtic.mil

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the molecular vibrations of this compound and the materials derived from it. These techniques are sensitive to the types of chemical bonds present and their geometric arrangement, making them ideal for studying the sol-gel process. core.ac.uk

For this compound, the vibrational spectra are dominated by bands corresponding to the Si-O and C-D bonds. The hydrolysis and condensation reactions can be followed by observing changes in these spectra. Specifically, the disappearance of bands associated with the Si-O-C linkages and the appearance of broad bands associated with Si-O-H and Si-O-Si groups are indicative of the reaction progress. researchgate.netpsu.edu

The deuteration of the methoxy groups leads to predictable shifts in the vibrational frequencies compared to the non-deuterated TMOS. The C-D stretching and bending vibrations will occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic labeling can help in the assignment of complex spectra, particularly in distinguishing vibrations of the organic component from those of the silicate network. dokumen.pub

Table 2: General Vibrational Band Assignments for TMOS and Derived Silica

| Wavenumber Range (cm⁻¹) | Assignment | Description |

| 2950-2850 | C-H stretching | Present in TMOS, disappears upon full hydrolysis. For TMOS-d12, C-D stretches appear at lower frequencies (approx. 2200-2100 cm⁻¹). |

| 1190, 1080 | Si-O-C asymmetric stretching | Characteristic of the alkoxide precursor. These bands diminish as hydrolysis proceeds. |

| ~960 | Si-OH stretching | Indicates the presence of silanol (B1196071) groups, intermediates in the condensation process. |

| 1100-1000 (broad) | Si-O-Si asymmetric stretching | A strong, broad band that signifies the formation of the silicate network. |

| ~800 | Si-O-Si symmetric stretching | Another key indicator of the formation of the polysiloxane backbone. |

Note: These are general ranges and the exact positions can vary. The spectra of deuterated compounds will show shifts to lower wavenumbers for vibrations involving the deuterium atoms. researchgate.netdokumen.pub

Electron Microscopy Techniques (SEM, TEM, AFM) for Morphological and Nanostructural Characterization

Electron microscopy techniques are essential for visualizing the morphology and nanostructure of materials produced from this compound.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of the material. TEM can visualize individual silica nanoparticles, allowing for the determination of their size distribution, shape, and degree of aggregation. It can also be used to observe the pore structure within a silica matrix. scispace.comresearchgate.netmdpi.comelsevier.es

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanometer scale. It can provide three-dimensional images of the surface topography, allowing for the measurement of surface roughness. nih.govmdpi.comrsc.orgnih.gov AFM can be operated in different modes to probe not just the topography but also other surface properties like adhesion and stiffness. In the context of materials derived from this compound, AFM is used to study the smoothness of silica films and the structure of the nanoparticle network on a surface. mdpi.comnih.govresearchgate.net

Table 3: Information Provided by Electron Microscopy and Related Techniques

| Technique | Information Obtained | Typical Application for TMOS-d12 Derived Materials |

| SEM | Surface morphology, particle size and aggregation (lower resolution) | Characterizing the microstructure of silica aerogels and xerogels. nih.govacs.org |

| TEM | Internal structure, particle size, shape, and distribution (high resolution) | Determining the size and monodispersity of silica nanoparticles. scispace.comresearchgate.net |

| AFM | 3D surface topography, roughness, surface mechanical properties | Analyzing the surface of silica coatings and films at the nanoscale. mdpi.comnih.gov |

Small Angle X-ray Scattering (SAXS) for Polymer Growth and Structure Evolution

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the structure of materials on the nanometer to micrometer scale. In the context of the sol-gel process involving this compound, SAXS is used to monitor the evolution of the silicate species in solution, from the initial formation of small oligomers to the growth of larger polymers and the eventual formation of a gel network. muni.czunm.edu

By analyzing the scattering pattern, information about the size, shape, and spatial arrangement of the scattering objects (the silicate polymers or particles) can be obtained. For example, the radius of gyration of the growing polymers can be determined, providing a measure of their size. The shape of the scattering curve can also indicate whether the polymers are linear, branched, or forming dense, fractal-like structures. nih.govusp.br

SAXS is particularly powerful for in-situ studies, allowing for real-time monitoring of the structural evolution during the sol-gel transition. This provides valuable insights into the kinetics of polymerization and the mechanisms of gelation, which are crucial for tailoring the properties of the final silica material. acs.orgmuni.cznih.govresearchgate.net

Impedance Spectroscopy for Dynamics in Sol-Gel Transitions

Impedance spectroscopy has emerged as a powerful in-situ tool for monitoring the dynamic changes that occur during the sol-gel transition of tetraalkoxysilanes like tetramethyl orthosilicate (TMOS). psu.edu This technique measures the electrical impedance of a material over a range of frequencies, providing insights into its viscoelastic properties.

The sol-gel process involves the hydrolysis and condensation of precursor molecules, such as TMOS, to form a solution of colloidal particles (the "sol"). psu.edu As the reaction progresses, these particles link together to form a continuous network that spans the entire volume, resulting in a significant increase in viscosity and the formation of a "gel". psu.edu

Crystal impedance measurements, often utilizing a quartz crystal oscillator, are particularly sensitive to these changes. psu.edu In a typical experiment, a thin film of the TMOS sol-gel mixture is coated onto the crystal. psu.edu Initially, the admittance spectra are characteristic of a liquid. As gelation proceeds, the spectra evolve, reflecting the transition to a viscoelastic system and eventually to a rigid film. psu.edu Key parameters that can be monitored include:

Resonant Frequency: Changes in the resonant frequency of the crystal are related to the mass of the film.

Peak Admittance and Width: Variations in the peak shape, including its height and width, signal complex viscoelastic changes within the film as it transitions from a sol to a gel. psu.edu

A study on HCl-catalyzed TMOS in an aqueous ethanol (B145695) solution demonstrated the dramatic changes in the admittance spectra upon gelation. psu.edu The final spectrum of the rigid silica film closely resembled that of the uncoated crystal, indicating the completion of the process. psu.edu This non-invasive, real-time monitoring capability makes impedance spectroscopy highly suitable for understanding the kinetics and mechanisms of sol-gel formation. psu.edumdpi.com

Chromatographic Techniques (e.g., Gas-Liquid Chromatography) for Reaction Product Analysis

Chromatographic techniques, particularly gas chromatography (GC) and gas-liquid chromatography (GLC), are indispensable for the separation and identification of the various molecular species formed during the hydrolysis and condensation of tetramethyl orthosilicate. The complexity of the sol-gel process, which involves numerous simultaneous and consecutive reactions, leads to a wide distribution of oligomeric and cyclic siloxanes. researchgate.netnih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination for analyzing these reaction mixtures. researchgate.net It allows for the separation of different molecular species based on their volatility and interaction with the stationary phase of the chromatographic column, while mass spectrometry provides structural information for their identification. researchgate.net

Research on the hydrolysis of tetraethoxysilane (TEOS), a close analogue of TMOS, has shown that GC can identify unstable partial hydrolysis products that are difficult to isolate preparatively. jdigitaldiagnostics.com Similarly, for methyltrimethoxysilane (B3422404) (MTMOS), GC-MS has been used to separate and identify a series of geometric isomers of cyclic trimers and other oligomers, including their hydrolyzed products. researchgate.net The ability to distinguish between linear, branched, and cyclic structures, as well as their various hydrolyzed forms, is crucial for understanding the reaction pathways and the subsequent properties of the final silica material. researchgate.netgoogle.com

The separation mechanism in chromatography can be based on differential chemical affinity (adsorption) to a stationary phase, which is particularly useful for separating complex mixtures of polymer chains with varying compositions. nih.gov For instance, reverse-phase column chromatography has been successfully employed to separate discrete oligomers of dimethylsiloxane. nih.gov

Detailed analysis of the chromatograms and mass spectra of TMOS reaction mixtures can reveal the presence of various species, from the unreacted monomer to complex oligomers. The relative abundance of these species changes over time as the sol-gel reaction proceeds, providing kinetic information about the hydrolysis and condensation steps. researchgate.net

Porosity Characterization Techniques (e.g., Nitrogen Adsorption-Desorption)

The porous structure of silica materials derived from tetramethyl orthosilicate is a critical determinant of their performance in various applications, such as catalysis, separation, and insulation. Nitrogen adsorption-desorption analysis at 77 K is the most common and reliable method for characterizing this porosity. mdpi.comunm.edu This technique provides detailed information about several key textural properties:

Specific Surface Area (SBET): Calculated using the Brunauer-Emmett-Teller (BET) method, this parameter represents the total surface area of the material accessible to the nitrogen molecules. mdpi.com

Pore Volume (Vt): This is the total volume of the pores within the material, typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity. mdpi.com

Pore Size Distribution (PSD): This describes the distribution of pore sizes within the material. It is often calculated from the desorption branch of the isotherm using models like the Barrett-Joyner-Halenda (BJH) method or more advanced theories like Nonlocal Density Functional Theory (NLDFT). mdpi.com

The shape of the nitrogen adsorption-desorption isotherm can provide qualitative information about the pore structure. According to the IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore diameters between 2 and 50 nm), which are commonly formed from sol-gel synthesis using TMOS. mdpi.com The type of hysteresis loop can further indicate the shape of the pores, such as cylindrical, slit-shaped, or ink-bottle-shaped. icm.edu.pl

Studies on silica gels prepared from tetraalkoxysilanes have shown that the synthesis conditions, such as the type of catalyst and the presence of additives, significantly influence the resulting porosity. icm.edu.plunito.it For example, the use of certain organic additives can act as porogens, leading to materials with tailored pore structures. icm.edu.pl The table below presents typical textural properties of silica materials derived from tetraalkoxysilane precursors, as determined by nitrogen adsorption.

Table 1: Textural Properties of Silica Materials from Alkoxysilane Precursors This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Precursor System | Catalyst/Method | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (Vt) (cm³/g) | Average Pore Diameter (nm) | Reference |

|---|---|---|---|---|---|

| Tetraethyl orthosilicate | Base-catalyzed, two-step | ~800 | - | - | unm.edu |

| Tetramethyl orthosilicate | With β-cyclodextrins | - | - | - | icm.edu.pl |

| Tetraethyl orthosilicate | Gold nanoparticle doped | 200–350 | 0.5–0.8 | ~10 | mdpi.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethyl orthosilicate (TMOS) |

| Tetraethyl orthosilicate (TEOS) |

| Methyltrimethoxysilane (MTMOS) |

| Dimethylsiloxane |

| Ethanol |

| Nitrogen |

| Hydrochloric acid (HCl) |

| Siloxanes |

| β-cyclodextrins |

Theoretical and Computational Chemistry Approaches to Tetramethyl Orthosilicate Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnumberanalytics.com It is particularly useful for elucidating reaction mechanisms, determining the geometries of reactants, transition states, and products, and calculating the energetics of these species. For Tetramethyl-d12 orthosilicate (B98303), DFT would be instrumental in understanding its fundamental reaction pathways, such as hydrolysis, which is the initial step in the sol-gel process.

DFT calculations could be employed to map the potential energy surface for the hydrolysis reaction of Tetramethyl-d12 orthosilicate. This would involve identifying the transition state structures and calculating the activation energy barriers for the reaction. The substitution of hydrogen with deuterium (B1214612) (the "d12" in the name) would be expected to have a kinetic isotope effect, which DFT calculations could quantify. This effect arises from the difference in zero-point vibrational energies between C-H and C-D bonds.

Furthermore, DFT can be used to study the intermediates formed during the reaction. For instance, in the direct amidation of carboxylic acids where tetramethyl orthosilicate is used as a reagent, a silyl (B83357) ester is a putative activated intermediate. acs.org DFT calculations could confirm the structure and stability of such intermediates in reactions involving this compound.

To illustrate the type of data that would be generated from such a study, the following table presents hypothetical DFT-calculated energies for a reaction pathway of this compound.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction of this compound

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | -650.12345 | 55.2 | 0.0 |

| Transition State | -650.09876 | 54.8 | 15.2 |

| Intermediates | -650.13579 | 56.1 | -7.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from DFT calculations.

Molecular Dynamics Simulations of Sol-Gel Processes and Sol-Gel Transition

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. core.ac.uk They are particularly well-suited for investigating complex processes that occur over time, such as the sol-gel transition. nih.govacs.org In the context of this compound, MD simulations would provide a dynamic picture of how individual molecules hydrolyze and subsequently condense to form a gel network.

Simulations would typically start with a system containing this compound, water, and a solvent like methanol (B129727) or ethanol (B145695). acs.orgresearchgate.net The interactions between all atoms would be described by a force field, a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time.

These simulations can reveal key aspects of the sol-gel process, including:

The diffusion of reactants.

The rate of hydrolysis and condensation reactions.

The growth of silica (B1680970) clusters and their morphology. acs.org

The point of gelation, where a continuous network is formed throughout the simulation box. acs.org

High-temperature conditions are often used in simulations to accelerate the reactions, which would otherwise occur on timescales inaccessible to standard MD simulations. acs.org The insights gained from these simulations are crucial for controlling the properties of the final silica material.

The following table provides an example of the kind of data that could be extracted from MD simulations of a this compound sol-gel process.

Table 2: Illustrative Data from Molecular Dynamics Simulation of this compound Sol-Gel Process

| Simulation Time (ps) | Number of Monomers | Number of Dimers | Average Cluster Size | Radius of Gyration (Å) |

|---|---|---|---|---|

| 0 | 100 | 0 | 1.0 | 2.5 |

| 500 | 75 | 10 | 1.8 | 4.2 |

| 1000 | 50 | 20 | 3.5 | 7.8 |

| 2000 | 20 | 25 | 8.2 | 15.1 |

Note: This data is illustrative and represents the type of information that can be obtained from MD simulations.

Kinetic Modeling and Simulation of Thermal Decomposition and Polymerization

Kinetic modeling is used to understand the rates of chemical reactions and to build a comprehensive mechanism for complex processes like thermal decomposition and polymerization. For this compound, this would involve identifying the elementary reaction steps and determining their rate constants.

Experimental techniques like Fourier transform infrared spectrometry can be used to monitor the concentration of reactants and products over time at various temperatures. This experimental data can then be used to develop and validate a kinetic model. In studies of the non-deuterated TMOS, it has been shown that the thermal decomposition mechanism is complex and involves radical species. osti.gov The use of a radical scavenger like toluene (B28343) can help to elucidate the different reaction pathways. osti.gov

A detailed kinetic model would consist of a set of elementary reactions with their corresponding Arrhenius parameters (pre-exponential factor and activation energy). Quantum-chemical calculations, such as those from DFT, can be used to estimate these parameters for reactions that are difficult to measure experimentally.

The kinetic model can then be used in simulations to predict the behavior of the system under different conditions, such as varying temperature and pressure. This is crucial for applications where this compound might be used as a precursor for materials synthesis via chemical vapor deposition.

The table below shows an example of the kinetic parameters that would be part of a kinetic model for the thermal decomposition of this compound.

Table 3: Illustrative Kinetic Parameters for Key Reactions in the Thermal Decomposition of this compound

| Reaction | Pre-exponential Factor (s⁻¹) | Activation Energy (kcal/mol) | Rate Constant at 900 K (s⁻¹) |

|---|---|---|---|

| Si(OCD₃)₄ → •Si(OCD₃)₃ + •OCD₃ | 1.5 x 10¹⁶ | 85.0 | 0.02 |

| Si(OCD₃)₄ → (CD₃O)₂Si=O + CD₃OCD₃ | 2.0 x 10¹⁴ | 74.5 | 0.15 |

Note: The data in this table is hypothetical and serves to illustrate the components of a kinetic model. The reactions are based on known pathways for TMOS.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethyl orthosilicate |

| Tetraethyl orthosilicate |

| Water |

| Methanol |

| Ethanol |

| Toluene |

Role of Tetramethyl D12 Orthosilicate As a Deuterium Labeled Reagent in Advanced Research

Tracer Studies in Sol-Gel Reaction Mechanisms with Isotopic Resolution

The sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors like TMOS to form a solid oxide network, is a cornerstone of modern materials synthesis. taylorandfrancis.commdpi.com TMOS-d12 acts as an invaluable tracer for dissecting the intricate steps of this process with isotopic precision.

The fundamental reactions in the sol-gel process are the hydrolysis of the alkoxide groups and their subsequent condensation to form siloxane (Si-O-Si) bridges. mdpi.comwikipedia.org When TMOS-d12 is used, the hydrolysis reaction releases deuterated methanol (B129727) (CD₃OH), while condensation releases either deuterated methanol or heavy water (D₂O), depending on the specific condensation pathway.

Si(OCD₃)₄ + 4 H₂O → Si(OH)₄ + 4 D₃COH (Hydrolysis) 2 Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O (Water Condensation) Si(OH)₄ + Si(OCD₃)₄ → (HO)₃Si-O-Si(OCD₃)₃ + D₃COH (Alcohol Condensation)

The primary utility of the deuterium (B1214612) label lies in the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond or a significant change in its vibrational environment proceed at a different, typically slower, rate than the corresponding C-H bond. wikipedia.org By comparing the reaction kinetics of TMOS-d12 with standard TMOS, researchers can identify rate-determining steps and differentiate between competing reaction pathways.

| Parameter | Tetramethyl orthosilicate (B98303) (TMOS) | Tetramethyl-d12 orthosilicate (TMOS-d12) | Implication for Tracer Studies |

| Precursor Formula | Si(OCH₃)₄ | Si(OCD₃)₄ | Isotopic labeling of methoxy (B1213986) groups. |

| Hydrolysis Product | Methanol (CH₃OH) | Deuterated Methanol (CD₃OH) | Allows for spectroscopic tracking of the leaving group. |

| Relative Reaction Rate | kH (faster) | kD (slower) | The difference in rates (kH/kD > 1) is the Kinetic Isotope Effect (KIE). wikipedia.org |

| Application | Standard silica (B1680970) synthesis. taylorandfrancis.com | Mechanistic studies, pathway elucidation. | KIE allows for detailed investigation of reaction steps. |

This table illustrates the comparative properties of TMOS and its deuterated isotopologue for use in tracer studies.

The transition from a colloidal sol to a rigid gel involves the complex process of silicon network formation. Using TMOS-d12 allows for the precise monitoring of the fate of the original methoxy groups. Techniques like mass spectrometry can track the release of deuterated methanol over time, providing a quantitative measure of the extent and rate of the condensation reactions. This isotopic tracking helps researchers understand how synthesis parameters, such as pH and precursor concentration, influence the branching and cross-linking of the growing silica network, ultimately determining the properties of the final material. mdpi.com

Spectroscopic Probing of Deuterated Silicate (B1173343) Systems

The presence of deuterium in materials synthesized from TMOS-d12 opens up powerful spectroscopic avenues for characterization.

Deuterium nuclear magnetic resonance (²H or D-NMR) is a specialized NMR technique that directly detects the deuterium nucleus. magritek.com While standard proton (¹H) NMR is often hindered by the overwhelming signal from residual protons in solvents or the material itself, ²H NMR provides a clean spectral window to observe only the labeled sites. sigmaaldrich.com

When silica is synthesized from TMOS-d12, some deuterated methoxy groups or deuterated methanol molecules can remain trapped within the silica pores or partially reacted on the surface. ²H NMR can detect these residual species with high sensitivity. The lineshape and relaxation times of the deuterium signal provide rich information about the local environment and mobility of the deuterated groups. nih.gov For instance, a sharp signal might indicate mobile, trapped solvent, whereas a broad signal can suggest chemically bound, rigid species. This makes ²H NMR an excellent tool for assessing the purity, completeness of reaction, and surface chemistry of the synthesized silica material. sigmaaldrich.comresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of chemical bonds. Isotopic substitution has a significant and predictable effect on these spectra. libretexts.org Because deuterium is approximately twice as heavy as hydrogen, a C-D bond vibrates at a lower frequency than a C-H bond. ajchem-a.comajchem-a.com This results in a noticeable "redshift" (a shift to a lower wavenumber) for the vibrational bands associated with the deuterated groups.

This isotopic shift is a powerful analytical tool. It allows for the unambiguous assignment of vibrational modes corresponding to the methoxy groups. Researchers can clearly distinguish between the vibrations of the precursor's C-D bonds and other C-H or O-H bonds that might be present in the system. By monitoring the intensity of the C-D vibrational bands during the sol-gel process, one can follow the consumption of the precursor and the formation of the silica network.

| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) | Spectroscopic Significance |

| C-H/C-D Stretching | 2800-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | Clear separation from O-H and other C-H signals. libretexts.org |

| CH₃/CD₃ Bending | 1350-1470 cm⁻¹ | ~950-1050 cm⁻¹ | Allows for monitoring the fate of the entire methoxy group. |

This table presents a comparison of typical vibrational frequencies for hydrogenated and deuterated methyl groups, highlighting the isotopic shift utilized in spectroscopic analysis. The C-D frequency is estimated by the √2 relationship from the C-H frequency. libretexts.org

Synthesis of Deuterium-Enriched Silica-Based Materials for Specialized Studies

Beyond its role as a mechanistic probe, TMOS-d12 is used to synthesize silica materials that are themselves enriched with deuterium. These materials are valuable in a variety of advanced research applications. For example, in neutron scattering studies, the contrast between hydrogen and deuterium is significant. Using a deuterium-enriched silica matrix can enhance or suppress scattering from the matrix, allowing for a clearer signal from a hydrogenous sample material contained within its pores.

Furthermore, in certain ¹H NMR studies of molecules adsorbed onto a silica surface, the proton signals from surface silanol (B1196071) (Si-OH) groups can interfere with the signals from the analyte. Synthesizing the silica from TMOS-d12 and then treating it with D₂O can create a surface dominated by Si-OD groups, which are invisible in ¹H NMR. This "NMR-silent" matrix provides a clean background for studying the structure and dynamics of adsorbed molecules without spectral overlap.

Preparation of Specific Doped Silicates (e.g., Chromium-Doped)

One of the significant applications of this compound is in the sol-gel synthesis of specifically doped silicates. scbt.com The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. The use of a deuterated precursor like this compound is particularly advantageous when the final material is intended for analytical methods sensitive to the presence of hydrogen.

Si(OCD₃)₄ + 2H₂O → SiO₂ + 4CD₃OH

During this process, the chromium ions become entrapped within the forming silica matrix. The specific properties of the resulting chromium-doped silicate, such as the coordination environment of the chromium ions, can be influenced by the synthesis conditions. acs.orgnih.gov The resulting deuterated material minimizes interference from hydrogen signals in certain spectroscopic techniques.

Interactive Data Table: Synthesis Parameters for Doped Silicates

| Parameter | Value/Type | Purpose in Synthesis |

| Precursor | This compound | Provides a deuterated silica framework. |

| Dopant Source | Chromium(III) chloride (CrCl₃) | Introduces chromium ions into the silicate matrix. acs.org |

| Solvent | Ethanol (B145695)/Water mixture | Facilitates hydrolysis and condensation reactions. |

| Catalyst | Acid or Base | Controls the rate of hydrolysis and condensation. chemicalbook.com |

| Temperature | Room Temperature to 80°C | Influences the kinetics of gelation and aging. acs.org |

| Aging Time | Several hours to days | Allows for the strengthening of the gel network. |

Materials for Neutron Scattering and Other Isotope-Sensitive Techniques

Materials synthesized using this compound are exceptionally well-suited for analysis by neutron scattering and other isotope-sensitive methods. umn.edu Neutron scattering is a powerful technique for determining the atomic and magnetic structure of materials. ebsco.com Neutrons interact with the atomic nucleus, and their scattering cross-section is isotope-dependent.